1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a dihydropyridine derivative with a trifluoromethyl group attached to the phenyl ring. Dihydropyridines are a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds generally involves the formation of the pyridine ring, which can be achieved through several methods. One common method involves an exchange between chlorine and fluorine atoms .Molecular Structure Analysis
The molecular structure of this compound includes a dihydropyridine ring, a trifluoromethyl group, and two phenyl rings. The presence of the trifluoromethyl group can significantly affect the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the trifluoromethyl group and the dihydropyridine ring. The trifluoromethyl group is known to be a strong electron-withdrawing group, which can affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the compound’s lipophilicity, which can affect its absorption and distribution in the body .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-16-6-2-1-4-12(16)11-27-9-3-5-14(19(27)29)18(28)26-13-7-8-17(22)15(10-13)20(23,24)25/h1-10H,11H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHPGEZGNLYWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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